3-Hydroxy-2-methyl-3-phenyl-2,3-dihydro-1H-inden-1-one
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Overview
Description
3-Hydroxy-2-methyl-3-phenyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C16H14O2 It is a derivative of indanone, featuring a hydroxyl group, a methyl group, and a phenyl group attached to the indanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-methyl-3-phenyl-2,3-dihydro-1H-inden-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require anhydrous solvents and low temperatures to ensure high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-methyl-3-phenyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of 3-oxo-2-methyl-3-phenyl-2,3-dihydro-1H-inden-1-one.
Reduction: Formation of 3-hydroxy-2-methyl-3-phenyl-2,3-dihydro-1H-inden-1-ol.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Scientific Research Applications
3-Hydroxy-2-methyl-3-phenyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-methyl-3-phenyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Indanone: A simpler analog without the hydroxyl, methyl, and phenyl groups.
2,3-Dihydro-1H-inden-1-one: Lacks the hydroxyl and phenyl groups.
3-Phenyl-2,3-dihydro-1H-inden-1-one: Lacks the hydroxyl and methyl groups.
Uniqueness
3-Hydroxy-2-methyl-3-phenyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of the hydroxyl, methyl, and phenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
61765-24-0 |
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Molecular Formula |
C16H14O2 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
3-hydroxy-2-methyl-3-phenyl-2H-inden-1-one |
InChI |
InChI=1S/C16H14O2/c1-11-15(17)13-9-5-6-10-14(13)16(11,18)12-7-3-2-4-8-12/h2-11,18H,1H3 |
InChI Key |
UKZCVIJUTCVMHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)C2=CC=CC=C2C1(C3=CC=CC=C3)O |
Origin of Product |
United States |
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